CJZ3

P-glycoprotein ATPase multidrug resistance

P-gp-overexpressing models require inhibitors free of verapamil's cardiovascular toxicity or cyclosporine A's immunosuppression. CJZ3, a lomerizine-derived reversible non-competitive P-gp inhibitor, addresses both concerns with enhanced potency and a distinct binding site. • Sub-10 µM potency: Km = 6.8 ± 1.5 µM for P-gp ATPase; higher affinity than verapamil. • 120-min post-washout persistence enables extended efflux blockade without continuous dosing. • Synergistic co-administration with verapamil (1:4-1:8) via non-overlapping binding sites. • Sensitizes P-gp+ cancer cells to doxorubicin at non-cytotoxic 1-10 µM concentrations.

Molecular Formula C24H22Cl2F2N2
Molecular Weight 447.3 g/mol
CAS No. 766508-73-0
Cat. No. B12753542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCJZ3
CAS766508-73-0
Molecular FormulaC24H22Cl2F2N2
Molecular Weight447.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
InChIInChI=1S/C24H22Cl2F2N2/c25-22-10-1-17(15-23(22)26)16-29-11-13-30(14-12-29)24(18-2-6-20(27)7-3-18)19-4-8-21(28)9-5-19/h1-10,15,24H,11-14,16H2
InChIKeyCLIBFYCYGLVFNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CJZ3: Reversible P-Glycoprotein Inhibitor


CJZ3, chemically 1-[bis(4-fluorophenyl)methyl]-4-[(3,4-dichlorophenyl)methyl]piperazine, is a synthetic derivative of the calcium channel antagonist lomerizine [1]. It functions as a reversible, non-competitive inhibitor of P-glycoprotein (P-gp; ABCB1), an ATP-dependent efflux transporter implicated in multidrug resistance (MDR) in cancer and the restrictive function of the blood-brain barrier (BBB) [2]. Unlike first-generation P-gp inhibitors such as verapamil and cyclosporine A, CJZ3 was specifically optimized from the lomerizine scaffold to improve P-gp inhibitory potency and reduce off-target cardiovascular or immunosuppressive effects [1]. Preclinical studies demonstrate its ability to increase intracellular accumulation of P-gp substrates (e.g., rhodamine 123, doxorubicin) and reverse MDR in P-gp-overexpressing cell models .

CJZ3 vs. Other P-gp Inhibitors


P-glycoprotein inhibitors vary widely in their potency, binding site interactions, duration of effect, and toxicity profiles. First-generation agents like verapamil exhibit weak P-gp inhibition at clinically tolerable doses and carry significant cardiovascular liabilities [1]. Cyclosporine A, a potent inhibitor, is immunosuppressive. Second-generation compounds (e.g., valspodar) improved potency but introduced pharmacokinetic interactions. Third-generation inhibitors (e.g., tariquidar, elacridar) offer high specificity but often suffer from formulation challenges or narrow therapeutic indices. CJZ3 occupies a distinct niche: it is a lomerizine-derived, reversible inhibitor with sub-10 µM potency that binds P-gp at a site distinct from verapamil and cyclosporine A, enabling synergistic co-administration [2]. Its reversible nature and prolonged post-washout activity (120 min) differentiate it from transient inhibitors, while its structural lineage avoids the cardiotoxicity associated with verapamil. These quantitative and mechanistic differences make direct substitution inadvisable; the choice of P-gp inhibitor must align with the specific experimental goal—whether it is acute BBB permeabilization, sustained MDR reversal, or combinatorial synergy.

CJZ3 Comparative Evidence


P-gp ATPase Affinity vs. Verapamil

In an in vitro ATPase assay using membrane vesicles from doxorubicin-resistant K562/DOX cells, CJZ3 stimulated basal P-gp ATPase activity with a half-maximal activity concentration (Km) of 6.8 ± 1.5 µM [1]. Verapamil, a classic P-gp inhibitor, also stimulates ATPase activity but with a lower apparent affinity; the study authors concluded that CJZ3 interacts with P-gp with higher affinity and exhibits a more potent effect than verapamil [1]. Kinetic analysis revealed that CJZ3 non-competitively inhibits verapamil-stimulated ATPase activity, indicating binding to a distinct site [1].

P-glycoprotein ATPase multidrug resistance inhibitor affinity

Rhodamine 123 Uptake & Efflux vs. Verapamil

In primary cultured rat brain microvessel endothelial cells (RBMEC), CJZ3 at 10 µM significantly increased the rate constant (K) for rhodamine 123 (Rh123) uptake (K = 0.060) compared to control (K = 0.026) and verapamil-treated cells [1]. Concurrently, CJZ3 (10 µM) reduced the efflux rate constant to 0.0068, markedly lower than control (0.031) and verapamil (0.0131) [1]. The differences were statistically significant (p < 0.05 vs verapamil group).

blood-brain barrier P-glycoprotein rhodamine 123 efflux inhibition

Sustained P-gp Inhibition After Washout

Following removal of CJZ3 (2.5 µmol/L) from the culture medium, P-gp inhibitory activity remained detectable for 120 minutes in RBMEC [1]. In a parallel study using K562/DOX cells, the effect persisted for at least 90 minutes after washout [2]. This sustained activity is attributed to reversible binding kinetics; the study notes that the effect lasts longer than that observed for verapamil [1].

reversible inhibition washout persistence P-glycoprotein BBB

P-gp Selectivity in P-gp-Negative HUVEC

CJZ3 increased intracellular Rh123 accumulation in RBMEC (P-gp positive) but had no significant effect in human umbilical vein endothelial cells (HUVEC), which lack detectable P-gp expression [1]. This cell-type specificity confirms that CJZ3's action is mediated via P-gp inhibition rather than nonspecific membrane perturbation.

selectivity P-glycoprotein HUVEC off-target

Distinct P-gp Binding Site and Synergy

Kinetic analysis of P-gp ATPase activity revealed that CJZ3 non-competitively inhibits verapamil-stimulated ATPase activity and competitively inhibits CJX2-stimulated activity, whereas cyclosporine A (CsA) non-competitively inhibits CJZ3-stimulated ATPase [1]. These data indicate that CJZ3 binds to a site on P-gp distinct from both verapamil and CsA. Further, in fixed-ratio combination studies (1:2, 1:4, 1:8, 1:10 CJZ3:verapamil), synergistic inhibition of P-gp efflux was observed in both K562/DOX cells and RBMEC [2].

binding site synergy combination therapy P-gp modulators

CJZ3 Application Scenarios


BBB Permeabilization via P-gp Inhibition

Utilize CJZ3 at 2.5–10 µM to reversibly inhibit P-gp in primary or immortalized brain endothelial cell models. The 120-minute washout persistence [1] allows for extended efflux blockade without continuous dosing, simplifying experimental workflows. Superior Rh123 uptake enhancement over verapamil [1] ensures robust functional readouts.

MDR Reversal in P-gp-Overexpressing Cancer Cells

Employ CJZ3 to sensitize P-gp-positive cancer cells to chemotherapeutics such as doxorubicin. CJZ3 at non-cytotoxic concentrations (1–10 µM) significantly potentiates doxorubicin-induced cytotoxicity and apoptosis [2]. Its higher affinity for P-gp compared to verapamil [3] makes it a preferred tool for studying MDR mechanisms without confounding cardiovascular effects.

Synergistic P-gp Inhibition with Verapamil

Combine CJZ3 with verapamil at fixed ratios (e.g., 1:4 or 1:8) to achieve synergistic P-gp efflux inhibition [4]. This strategy maximizes barrier disruption or MDR reversal while potentially lowering the required dose of each agent, thereby reducing off-target toxicities. The distinct binding sites [3] underpin this synergy.

P-gp Substrate Specificity Assays

Use CJZ3 as a reference inhibitor to confirm P-gp-mediated transport in cell-based accumulation or bidirectional permeability assays. The compound's selectivity for P-gp (lack of effect in HUVEC [1]) minimizes confounding results from other transporters or nonspecific membrane effects, improving assay specificity.

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